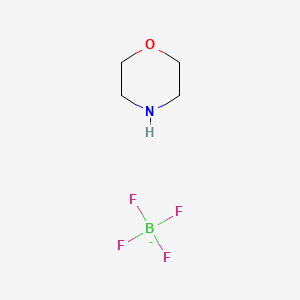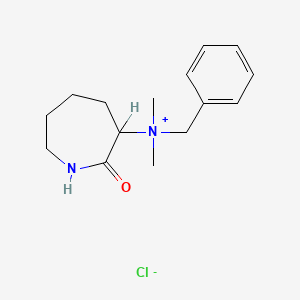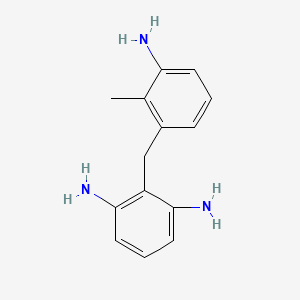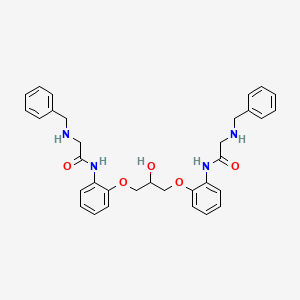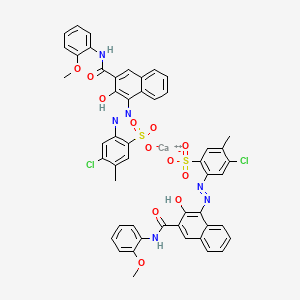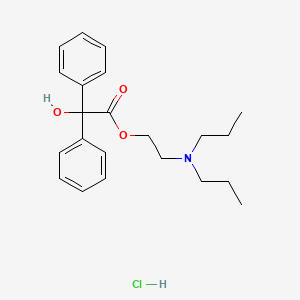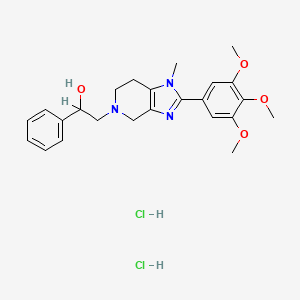
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the ethanol and tetrahydro-1-methyl-alpha-phenyl groups. The final step involves the addition of the 3,4,5-trimethoxyphenyl group and the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5H-Imidazo(4,5-c)pyridine derivatives
- 1,4,6,7-Tetrahydro-1-methyl-alpha-phenyl compounds
- 3,4,5-Trimethoxyphenyl derivatives
Uniqueness
What sets 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-1-methyl-alpha-phenyl-2-(3,4,5-trimethoxyphenyl)-, dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
120260-38-0 |
|---|---|
Molecular Formula |
C24H31Cl2N3O4 |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
2-[1-methyl-2-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]-1-phenylethanol;dihydrochloride |
InChI |
InChI=1S/C24H29N3O4.2ClH/c1-26-19-10-11-27(15-20(28)16-8-6-5-7-9-16)14-18(19)25-24(26)17-12-21(29-2)23(31-4)22(13-17)30-3;;/h5-9,12-13,20,28H,10-11,14-15H2,1-4H3;2*1H |
InChI Key |
ABFIFSFXYLRWRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CN(CC2)CC(C3=CC=CC=C3)O)N=C1C4=CC(=C(C(=C4)OC)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


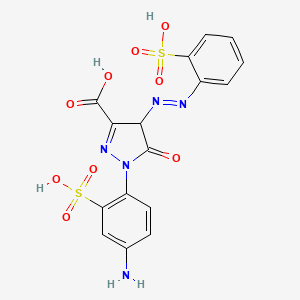
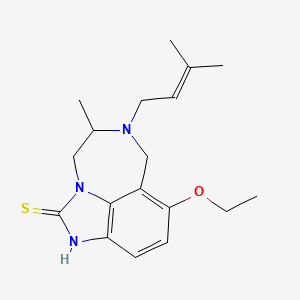
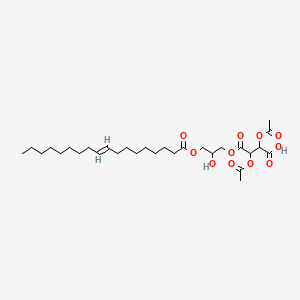
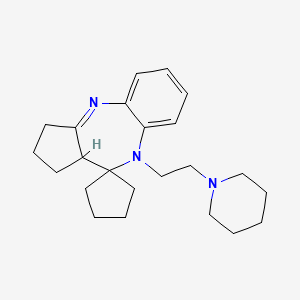
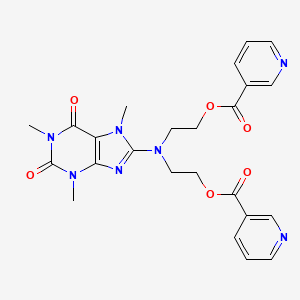
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
